2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-9-3-1-2-8(6-9)11-10(7-18)12-13(19)15-4-5-17(12)16-11/h1-6,18H,7H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQKPFBVSRBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorophenyl group and hydroxymethyl substituent contributes to its unique chemical properties and biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class often exhibit their biological effects through interactions with various molecular targets:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and metabolism .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Case Studies
Several studies have highlighted the potential therapeutic applications of pyrazolo compounds:
- Cancer Treatment : A study focused on a series of pyrazolo derivatives showed significant anti-proliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways associated with tumor growth .
- Antimicrobial Properties : Research indicated that certain pyrazolo derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed through minimum inhibitory concentration (MIC) assays, demonstrating potential for developing new antibiotics .
- Neuroprotective Effects : Some studies have suggested that pyrazolo compounds can protect neuronal cells from oxidative damage, providing a basis for their use in treating neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazin class exhibit promising anticancer properties. The structural characteristics of 2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrazin can inhibit specific kinases associated with tumor growth and metastasis .
1.2 Inhibition of Protein Kinases
This compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. The unique fluorinated phenyl group may enhance its binding affinity and selectivity towards certain kinases, making it a candidate for targeted cancer therapies .
1.3 Neuroprotective Effects
Recent studies suggest that pyrazolo[1,5-a]pyrazin derivatives can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of these compounds to modulate neuroinflammatory pathways is under investigation, with preliminary results indicating reduced neuronal cell death in vitro .
Material Science Applications
2.1 Fluorescent Properties
The pyrazolo[1,5-a]pyrazin framework has been explored for its fluorescent properties, making it suitable for applications in organic electronics and optoelectronics. The incorporation of the hydroxymethyl group enhances its photophysical properties, allowing for potential use as a fluorescent probe or sensor in biological imaging .
2.2 Synthesis of Hybrid Materials
Due to its unique structure, this compound can serve as a building block for hybrid materials that combine organic and inorganic components. Such materials may have applications in catalysis or as advanced functional materials in electronics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclocondensation reactions that allow for the introduction of various functional groups while maintaining the integrity of the pyrazolo structure.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | 3-Fluorobenzaldehyde, hydroxymethyl pyrazole | Mild hydrothermal conditions |
| 2 | Functionalization | Alkyl halides | Base-catalyzed reactions |
| 3 | Purification | Recrystallization | Solvent-based purification |
Case Studies
4.1 Case Study: Anticancer Efficacy
In a recent study examining the anticancer efficacy of pyrazolo[1,5-a]pyrazin derivatives, researchers synthesized a series of compounds including this compound and tested their effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups .
4.2 Case Study: Fluorescence Imaging
Another study focused on the fluorescent properties of this compound as a potential imaging agent in biological systems. Using live-cell imaging techniques, researchers demonstrated that the compound could effectively label lipid droplets in HeLa cells without cytotoxic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : The 4-chlorophenyl group in Compound 3o confers potent anti-proliferative activity against A549 lung cancer cells, likely due to enhanced hydrophobic interactions with target proteins. In contrast, the 3-fluorophenyl group in the target compound may offer a balance between lipophilicity and electronic effects.
Anti-Cancer Activity
- Its hydroxymethyl group may modulate autophagy pathways, similar to Compound 3o.
- Compound 3o : Exhibits IC₅₀ values of ~5 μM against A549 and H322 lung cancer cells, with activity linked to autophagy modulation.
- Methylsulfonyl Analogs : Derivatives like 2-(2-ethoxyphenyl)-7-(methylsulfonyl)-PPO show extended plasma half-lives (~30 min vs. ~10 min for acyclic forms), highlighting the scaffold’s utility in prodrug design.
Prodrug Potential
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones can act as prodrugs for β-amidomethyl vinyl sulfones, which covalently inhibit viral proteases. However, the target compound’s hydroxymethyl group may stabilize the cyclic form, reducing conversion to the reactive acyclic form and minimizing off-target effects.
Pharmacokinetic and Stability Profiles
- Plasma Stability : The cyclic pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold demonstrates improved pharmacokinetics over acyclic analogs. For example, the cyclic form of 2-(2-ethoxyphenyl)-7-(methylsulfonyl)-PPO has a 4-fold higher plasma exposure than its acyclic counterpart.
- Glutathione (GSH) Reactivity : Unlike acyclic β-amidomethyl vinyl sulfones, cyclic analogs (e.g., the target compound) show minimal GSH adduct formation (<6% after 24 h), suggesting reduced risk of off-target covalent binding.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones
Specific Preparation Method for 2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Synthetic Route Summary
A representative synthetic route involves:
-
- A 3-fluorophenyl-substituted acetylenic ketone or equivalent precursor.
- A hydrazine derivative capable of forming the pyrazolo[1,5-a]pyrazine core.
-
- The hydrazine derivative reacts with the acetylenic ketone under controlled conditions (e.g., in ethanol or aprotic solvents at moderate temperatures).
- This step forms the fused pyrazolo[1,5-a]pyrazin-4-one ring system with the 3-fluorophenyl substituent at the 2-position.
Hydroxymethyl Group Introduction:
- The hydroxymethyl group at the 3-position can be introduced either by:
- Using a hydroxymethyl-substituted precursor in the initial cyclocondensation.
- Post-cyclization functionalization, such as hydroxymethylation via formaldehyde or related reagents under mild conditions.
- The hydroxymethyl group at the 3-position can be introduced either by:
Purification and Characterization:
- The product is purified by standard chromatographic techniques.
- Characterization includes NMR, MS, and elemental analysis to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Cyclocondensation | Solvent: Ethanol or DMF | Temperature: 50–80 °C |
| Catalyst: Optional (e.g., ZnO) | Time: 4–12 hours | |
| Hydroxymethylation | Reagent: Formaldehyde or equivalent | Mild base or acid catalysis |
| Temperature: Room temperature | Time: 1–3 hours | |
| Purification | Chromatography (silica gel) | Solvent system optimized for polarity |
Research Findings and Yield Data
- The cyclocondensation step typically yields the pyrazolo[1,5-a]pyrazin-4-one core in 70–90% yield depending on the substrate purity and reaction conditions.
- Hydroxymethylation yields vary but generally range from 60–85% with high regioselectivity.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields.
- Catalytic methods using nano-ZnO or copper triflate have shown improved environmental profiles and reaction efficiency.
Summary Table of Preparation Methods
Q & A
Basic Research Question
- Cell lines : A549 (lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) are standard models for testing antiproliferative effects via MTT assays .
- Apoptosis assays : Annexin V/PI staining with flow cytometry quantifies early/late apoptotic populations .
- IC₅₀ determination : Dose-response curves (0.1–100 µM) identify potency thresholds. Reported IC₅₀ values for related derivatives range from 2.7–4.9 µM .
How can researchers distinguish between apoptosis and autophagy-mediated cell death mechanisms?
Advanced Research Question
- Caspase-3/7 activation : Luminescent assays (e.g., Caspase-Glo®) confirm apoptosis, while autophagy inhibitors (e.g., chloroquine) modulate LC3-II/LC3-I ratios .
- Western blotting : Monitor p62 degradation (autophagy flux) and Bcl-2/Bax ratios (apoptotic signaling) .
- TEM imaging : Detect autophagosome formation in treated cells .
What structural modifications optimize activity against TRK kinases or mGluR2 receptors?
Advanced Research Question
- TRK kinase inhibition : Introduce bioisosteric replacements (e.g., difluorophenyl groups at position 5) to enhance binding affinity .
- mGluR2 NAM activity : Substituents at position 7 (e.g., methylsulfonylmethyl) improve negative allosteric modulation .
- Hydroxymethyl group : Critical for solubility; acetylation reduces polarity but may decrease cellular uptake .
How should discrepancies in biological activity between studies be resolved?
Advanced Research Question
- Orthogonal assays : Validate antiproliferative effects using clonogenic survival assays alongside MTT to rule out false positives from metabolic interference .
- Structural validation : Compare crystallographic data with synthetic batches to exclude stereochemical variations .
- Kinetic profiling : Time-lapse microscopy tracks cell death dynamics (apoptosis vs. necrosis) .
What computational methods support SAR studies for this scaffold?
Advanced Research Question
- Docking simulations : Use Glide SP or AutoDock Vina to predict interactions with TRK kinase domains (PDB: 6VOO) or mGluR2 (PDB: 5CNI) .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP and IC₅₀ values .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Microwave limitations : Batch size constraints require transition to flow chemistry for large-scale cyclization .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for gram-scale production .
- Stability testing : Monitor hydrolytic degradation of the hydroxymethyl group under physiological pH (4.0–7.4) .
How does the compound’s pharmacokinetic profile influence in vivo experimental design?
Advanced Research Question
- Metabolic stability : Microsomal assays (human/rat liver) identify CYP450-mediated oxidation hotspots (e.g., fluorophenyl ring) .
- BBB permeability : LogD (1.5–2.5) and P-gp efflux ratios predict CNS availability for neurological applications .
- Formulation : Use PEG-based nanoparticles to enhance solubility for intraperitoneal administration in xenograft models .
What cross-disciplinary applications exist beyond oncology?
Advanced Research Question
- Neurodegeneration : mGluR2 modulation suggests potential in Alzheimer’s models (APP/PS1 mice) .
- Antiviral activity : Alphavirus protease inhibition (EC₅₀ = 1.2 µM in CHIKV assays) via covalent cysteine targeting .
- Inflammation : NF-κB pathway inhibition observed in RAW264.7 macrophages (IL-6 suppression at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
